NH2-Mpaa-noda

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

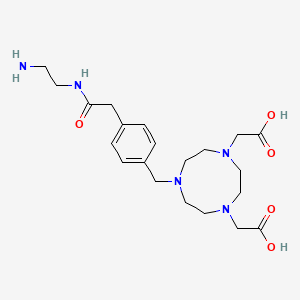

Molecular Formula |

C21H33N5O5 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-[4-[[4-[2-(2-aminoethylamino)-2-oxoethyl]phenyl]methyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C21H33N5O5/c22-5-6-23-19(27)13-17-1-3-18(4-2-17)14-24-7-9-25(15-20(28)29)11-12-26(10-8-24)16-21(30)31/h1-4H,5-16,22H2,(H,23,27)(H,28,29)(H,30,31) |

InChI Key |

CKBDZRFNRUQSEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Fundamentals of NH2-Mpaa-noda Chelator for Radiolabeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nuclear medicine and molecular imaging, the development of robust and efficient radiolabeling strategies is paramount. The bifunctional chelator, NH2-Mpaa-noda, also known as NODA-MPAA, has emerged as a significant tool for the stable incorporation of radionuclides, particularly Aluminum-18F (Al¹⁸F), into biomolecules for Positron Emission Tomography (PET) imaging. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key data associated with the use of this compound in radiolabeling.

This compound is characterized by a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which provides a high-affinity binding site for trivalent metal ions, and a methyl phenyl acetic acid (MPAA) backbone that includes an amine functional group (NH2) for covalent attachment to targeting vectors such as peptides and antibodies.[1][2][3][4][5] Its pentadentate nature allows for the formation of stable octahedral complexes with the [Al¹⁸F]²⁺ cation, a key advantage for in vivo applications.[6]

Quantitative Data Summary

The efficiency and stability of radiolabeling with this compound are critical parameters for its successful application. The following tables summarize key quantitative data from various studies, providing a comparative overview of radiolabeling conditions, yields, and the stability of the resulting radiocomplexes.

| Chelator/Conjugate | Radionuclide | Reaction Conditions | Radiochemical Yield (RCY) | Specific Activity | Reference |

| This compound (NODA*) | Al¹⁸F | 100 °C, 30 min | 80% | Not Reported | [7] |

| This compound | Al¹⁸F | 101 °C, 15 min, in saline | 6.9% | Not Reported | [8] |

| This compound | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 52.8% | Not Reported | [8] |

| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, in saline | 29.6% | Not Reported | [8] |

| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 63.9% | Not Reported | [8] |

| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | Aqueous conditions | ~24% | Not Reported | [8] |

| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | With ethanol co-solvent | 75-90% | Not Reported | [8] |

| Al(OH)(IMP485) | Al¹⁸F | 105 °C, 15 min, with ethanol co-solvent | 72.3% | 1.28 Ci/µmol | [8] |

| NODA-MPAEM | Al¹⁸F | 105-109 °C, 15 min, with acetonitrile | 80% | Not Reported | [9] |

| Radiocomplex | Stability Assay | Conditions | Results | Reference |

| Al¹⁸F(IMP485) | Human Serum Stability | 37 °C, 4 h | No evidence of defluorination | [8] |

| [¹⁸F]AlF-PSMA-11 | Stability in Water | Post-purification | 64.5% RCP (initial), 52.7% RCP (2 h) | [6] |

| [¹⁸F]AlF-PSMA-11 | Stability in 25 mM NH₄OAc (pH 6.9) | Post-purification | 94.7% RCP (2 h) | [6] |

Experimental Protocols

I. Al¹⁸F Radiolabeling of this compound (Two-Step Approach)

This protocol is based on the methodology described by Kang et al. (2021), which involves the pre-coordination of aluminum followed by radiolabeling with [¹⁸F]fluoride.[7][10]

A. Materials and Reagents:

-

This compound (NODA*)

-

Aluminum chloride (AlCl₃) in 0.05 M HCl

-

Ammonium acetate buffer (3 M, pH 4.5)

-

No-carrier-added (n.c.a.) [¹⁸F]fluoride in 0.9% NaCl solution

-

Ethanol

-

Water for Injection (WFI)

-

HPLC system with a radioactivity detector

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

B. Protocol:

-

Preparation of the [Al(OH)(NODA)] Precursor:*

-

In a reaction vial, combine 600 nmol of this compound (dissolved in 300 µL of water) with 740 nmol of AlCl₃ solution.

-

Add 10 µL of 3 M ammonium acetate buffer to adjust the pH to approximately 4.1.

-

Heat the reaction mixture at 100 °C for 20 minutes.

-

Purify the resulting [Al(OH)(NODA*)] complex using HPLC.

-

Verify the structure of the precursor via mass spectrometry.

-

-

Radiolabeling with [¹⁸F]Fluoride:

C. Purification:

-

Purify the resulting [¹⁸F][AlF(NODA*)] complex using solid-phase extraction (SPE).

D. Quality Control:

-

Determine the radiochemical yield (RCY) and radiochemical purity (RCP) using analytical HPLC with a radioactivity detector. The retention times of the labeled and unlabeled complexes are expected to be very similar.[7]

II. Conjugation of this compound to Peptides and Antibodies

The primary amine group on the MPAA backbone of this compound allows for its conjugation to biomolecules through various standard bioconjugation techniques. One common method involves the use of N-hydroxysuccinimide (NHS) esters.

A. Materials and Reagents:

-

This compound

-

Peptide or antibody with a suitable functional group (e.g., carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) columns

B. Protocol for Peptide Conjugation:

-

Activation of the Peptide's Carboxyl Group:

-

Dissolve the peptide in anhydrous DMF.

-

Add equimolar amounts of DCC and NHS to the peptide solution to form the NHS-ester activated peptide.

-

Stir the reaction at room temperature for several hours to overnight.

-

-

Conjugation to this compound:

-

Dissolve this compound in DMF.

-

Add the activated peptide solution to the this compound solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

-

Purification:

-

Purify the resulting peptide-NODA conjugate using preparative HPLC or SEC to remove unreacted starting materials and byproducts.

-

Note: For antibodies, site-specific conjugation methods are often preferred to maintain immunoreactivity.[11] This can involve targeting specific amino acid residues (e.g., cysteine or lysine) or using enzymatic approaches.

Visualizations

Experimental Workflow for Radiolabeling

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 6. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NH2-Mpaa-noda Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NH2-Mpaa-noda linker is a bifunctional chelator that incorporates a photocleavable nitroveratryl moiety. This design allows for the stable conjugation of molecules, particularly for applications in targeted radionuclide therapy and imaging, with the unique feature of light-induced cleavage for controlled release. This guide provides a comprehensive overview of the properties of the this compound linker, including its synthesis, conjugation and radiolabeling protocols, and photocleavage characteristics.

Core Properties

The this compound linker is structurally characterized by three key components: an amine group (NH2) for conjugation, a methyl phenyl acetic acid (MPAA) backbone, and a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) chelating agent. The nitroveratryl group integrated into its structure imparts its photocleavable nature.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H33N5O5 | [1] |

| Molecular Weight | 435.52 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

Synthesis of the this compound Linker

The synthesis of the core NODA-MPAA structure can be achieved through the reaction of 4-(bromomethyl)phenylacetic acid with a protected NODA precursor, followed by deprotection. While a specific synthesis for the amine-functionalized version was not found in the immediate literature, a representative synthesis for a similar NODA-MPAA chelator is described below, which can be adapted by those skilled in the art to introduce the terminal amine functionality.

Experimental Protocol: Synthesis of a NODA-MPAA Derivative [3]

-

Dissolve 4-(bromomethyl)phenylacetic acid in anhydrous acetonitrile (CH3CN) at 0°C.

-

Add a solution of tert-butyl protected 1,4,7-triazacyclononane-1,4-diacetate (NO2AtBu) in CH3CN dropwise to the reaction mixture over 20 minutes.

-

After 2 hours, add anhydrous potassium carbonate (K2CO3) and allow the mixture to stir at room temperature overnight.

-

Evaporate the solvent and acidify the concentrate with trifluoroacetic acid (TFA).

-

After 3 hours, dilute the reaction mixture with water and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product.

Conjugation to Biomolecules

The primary amine group on the this compound linker allows for its covalent attachment to various biomolecules, such as proteins, peptides, and oligonucleotides, through common bioconjugation techniques. One of the most prevalent methods involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Experimental Protocol: NHS Ester Conjugation to an Amine-Terminated Linker

-

Preparation of Amine-Labeled Molecule: Dissolve the this compound linker in a suitable conjugation buffer, such as sodium borate buffer (pH 8.5).

-

Preparation of NHS-Ester Activated Molecule: Dissolve the NHS-ester functionalized molecule (e.g., a protein or drug) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the NHS-ester solution to the solution of the amine-labeled linker. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.

-

Quenching: The reaction can be quenched by adding an excess of a small amine-containing molecule, such as Tris or glycine, to consume any unreacted NHS esters.

-

Purification: The resulting conjugate can be purified using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and byproducts.

Radiolabeling with Fluorine-18

A primary application of the this compound linker is in the field of positron emission tomography (PET) imaging, where the NODA moiety serves as an excellent chelator for the [18F]AlF complex.

Experimental Protocol: 18F-Radiolabeling of a NODA-Conjugate [3][4]

-

Formation of the [18F]AlF Complex: Trapp cyclotron-produced [18F]fluoride on a QMA cartridge and elute with a saline solution into a vial containing an aluminum chloride (AlCl3) solution.

-

Radiolabeling Reaction: Add the NODA-conjugated molecule of interest to the [18F]AlF solution. The reaction is typically heated to 100-115°C for 15 minutes. The presence of a co-solvent like ethanol can improve the radiochemical yield.[3]

-

Purification: The 18F-labeled conjugate can be purified using solid-phase extraction (SPE) cartridges or HPLC.

Stability of the Radiolabeled Complex

The [18F]AlF-NODA complex has demonstrated good stability in vitro and in vivo. Studies have shown that defluorination is not significant for at least 4 hours in human serum at 37°C.[3][4] Minor bone uptake in vivo suggests high stability of the radiolabeled conjugate.[5]

Photocleavage Properties

The nitroveratryl component of the this compound linker allows for the cleavage of the molecule and the release of the conjugated payload upon irradiation with UV light.

Mechanism of Photocleavage

Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form an o-nitrosobenzaldehyde and release the conjugated molecule.

Quantitative Photocleavage Data

| Parameter | Typical Value Range for o-Nitroveratryl Ethers |

| Optimal Wavelength | ~365 nm |

| Quantum Yield (Φ) | 0.01 - 0.2 |

| Kinetics | First-order |

Experimental Protocol: Photocleavage of a Conjugate

-

Sample Preparation: Dissolve the photocleavable conjugate in a suitable solvent (e.g., buffer, acetonitrile).

-

Irradiation: Irradiate the sample with a UV lamp emitting at approximately 365 nm. The irradiation time and light intensity will need to be optimized depending on the concentration of the conjugate and the desired extent of cleavage.

-

Analysis: The progress of the photocleavage reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to quantify the disappearance of the starting material and the appearance of the cleavage products.

Potential Side Reactions

It is important to note that the photocleavage of nitroveratryl-based linkers can sometimes be accompanied by side reactions, particularly in the presence of amines and thiols.[7] These side reactions can be minimized by optimizing the pH and using scavengers like dithiothreitol.[7]

Applications and Future Directions

The this compound photocleavable linker is a versatile tool with significant potential in the development of next-generation radiopharmaceuticals and targeted therapies. Its primary application lies in the development of PET imaging agents where the radiolabel can be attached under mild conditions and remains stable in vivo. The photocleavable functionality opens up possibilities for the controlled release of radiopharmaceuticals at a specific target site, potentially reducing off-target toxicity and enhancing therapeutic efficacy.[8][9][10]

Future research may focus on the development of this compound conjugates for the delivery of therapeutic payloads, where the photocleavage is used to release a potent drug molecule in a spatially and temporally controlled manner. This could have significant implications for the treatment of various diseases, including cancer.

Visualizations

Caption: Experimental workflow for the this compound linker.

Caption: Simplified mechanism of o-nitrobenzyl ether photocleavage.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiometallation and photo-triggered release of ready-to-inject radiopharmaceuticals from the solid phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technology - Concerted, Selective Radiometallation and Photo-triggered Release of Ready-to-Inject Radiopharmaceuticals from the Solid Phase [suny.technologypublisher.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of NH2-Mpaa-noda

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of NH2-Mpaa-noda, a bifunctional chelator integral to the advancement of radiopharmaceuticals. Designed for researchers and professionals in drug development, this document outlines detailed experimental protocols and presents key data in a structured format to facilitate understanding and application in a laboratory setting.

Introduction to this compound

This compound, with the chemical name 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator featuring a NODA (1,4,7-triazacyclononane-1,4-diacetic acid) motif and a methyl phenyl acetic acid (MPAA) backbone with a terminal primary amine.[1][2] Its molecular formula is C21H33N5O5, and it has a molecular weight of 435.52 g/mol .[3] This compound is of significant interest in nuclear medicine, primarily for its application in chelating radiometals, most notably for the stable complexation of Aluminum-18F ([¹⁸F]AlF) for use in Positron Emission Tomography (PET) imaging.[1][2][4] The presence of a terminal amino group allows for its covalent conjugation to biomolecules such as peptides and antibodies, enabling targeted delivery of the radioisotope.[3][5]

Synthesis of this compound

The overall synthetic strategy can be visualized as a convergent process, first preparing the macrocyclic chelating core and the sidearm separately, followed by their conjugation and final deprotection.

Synthesis of the NODA-GA(tBu)₂ Intermediate

A common route to producing the NODA core involves the dialkylation of 1,4,7-triazacyclononane (TACN) with a protected form of bromoacetic acid, such as tert-butyl bromoacetate. This is followed by the introduction of a glutamic acid-based linker, which will later be used to attach the phenylacetic acid sidearm.

Experimental Protocol: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane [6]

-

Dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile at 0°C.

-

Add a solution of tert-butyl bromoacetate (2 equivalents) in acetonitrile dropwise over several hours.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Purify the crude product by adjusting the pH of an aqueous solution and performing extractions to isolate the desired dialkylated product.

Synthesis of the Functionalized Phenylacetic Acid Moiety

This part of the synthesis involves creating the N-(2-aminoethyl)-2-(4-(aminomethyl)phenyl)acetamide sidechain. This can be achieved by starting with a commercially available phenylacetic acid derivative, which is then coupled to a protected form of ethylenediamine.

Experimental Protocol: Amide Coupling of Phenylacetic Acid Derivative [7]

-

Activate the carboxylic acid group of a suitable 4-(aminomethyl)phenylacetic acid derivative using a coupling agent (e.g., HATU, HBTU).

-

React the activated acid with a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Final Assembly and Deprotection

The final steps involve the coupling of the NODA-GA(tBu)₃ intermediate with the functionalized phenylacetic acid moiety, followed by the removal of all protecting groups to yield the final this compound product.

Experimental Protocol: Final Coupling and Deprotection

-

The carboxylic acid of the NODA-GA(tBu)₃ intermediate is activated as described previously.

-

The activated NODA-GA intermediate is then reacted with the deprotected amine of the phenylacetic acid sidearm.

-

The fully protected conjugate is purified by chromatography.

-

Global deprotection of the tert-butyl and other protecting groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) and water.

-

The final product, this compound, is then purified by preparative reverse-phase HPLC.

Characterization Techniques

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical reverse-phase HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of reactions. A typical HPLC analysis provides information on the retention time of the compound and the presence of any impurities.[8][9]

| Parameter | Typical Conditions |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile, often with 0.1% TFA |

| Detection | UV spectrophotometer (e.g., at 220 nm and 254 nm) |

| Purity Specification | Typically >95% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]

| Parameter | Expected Value |

| Chemical Formula | C21H33N5O5 |

| Molecular Weight | 435.52 |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 436.25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound and confirming the successful synthesis of the target molecule.[10] The spectra will show characteristic peaks for the protons and carbons in the different chemical environments of the molecule.

Expected ¹H NMR Features:

-

Signals corresponding to the protons of the triazacyclononane ring.

-

Resonances for the acetate arm methylene protons.

-

Aromatic protons of the phenyl ring.

-

Signals for the methylene groups of the phenylacetic acid and ethylenediamine moieties.

-

Amide and amine proton signals.

Expected ¹³C NMR Features:

-

Carbonyl carbon signals for the carboxylic acids and the amide.

-

Aromatic carbon signals.

-

Aliphatic carbon signals for the macrocycle and the sidechain.

Application in Radiolabeling: [¹⁸F]AlF Labeling

A primary application of this compound is in the preparation of ¹⁸F-labeled PET imaging agents. The following is a typical workflow for the formation of the [¹⁸F][AlF(this compound)] complex.

Experimental Protocol: [¹⁸F]AlF Labeling of this compound [4]

-

Formation of the Aluminum Complex: React this compound with a slight excess of AlCl₃ in an acidic aqueous solution (e.g., 0.05 M HCl) buffered with ammonium acetate to a pH of approximately 4.1. Heat the reaction mixture at 100°C for about 20 minutes.

-

Radiolabeling: To the pre-formed [Al(OH)(NODA*)] complex, add an aqueous solution of no-carrier-added [¹⁸F]fluoride. The reaction is typically performed in a buffered solution (e.g., ammonium acetate, pH 4.5) at an elevated temperature (e.g., 100-105°C) for a defined period (e.g., 30 minutes). The addition of an organic co-solvent like ethanol can improve the radiochemical yield.

-

Purification: The final radiolabeled complex is purified using reverse-phase HPLC to separate it from unreacted [¹⁸F]fluoride and other precursors.

| Parameter | Value/Condition | Reference |

| Precursor Concentration | ~0.33 mM [Al(OH)(NODA*)] | [4] |

| Buffer | 0.25 M Ammonium Acetate | [4] |

| pH | 4.5 | [4] |

| Temperature | 105°C | [4] |

| Reaction Time | ~30-40 minutes | [4] |

| Solvent | Water/Ethanol (e.g., 83:17) | [4] |

| Radiochemical Yield | Up to 80% | [4] |

Conclusion

This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and application in radiolabeling. The outlined protocols and data serve as a foundational resource for researchers and professionals in the field, enabling the effective utilization of this compound in the design and creation of novel imaging and therapeutic agents. The robust characterization of each synthetic intermediate and the final product is paramount to ensure the quality and efficacy of the resulting radiolabeled biomolecules.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. glpbio.com [glpbio.com]

- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 4. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]

- 5. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 6. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scielo.br [scielo.br]

Basic Principles of Using NH2-MPAA-NODA in PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the bifunctional chelator NH2-MPAA-NODA in Positron Emission Tomography (PET) imaging. Specifically, it focuses on its use in the chelation of Aluminum-18F ([¹⁸F]AlF), a widely adopted method for the radiolabeling of peptides and other biomolecules.

Core Principles of [¹⁸F]AlF-NH2-MPAA-NODA Chelation

The use of this compound (2-(4-(carboxymethyl)-7-{[4-(carboxymethyl)phenyl]methyl}-1,4,7-triazacyclononan-1-yl)acetic acid) in PET imaging is centered on its ability to form a stable complex with the [¹⁸F]AlF²⁺ cation. This approach provides a convenient and efficient aqueous method for ¹⁸F-labeling, overcoming the often harsh conditions required for traditional covalent radiofluorination.

The NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety of the molecule provides a pentadentate coordination environment for the aluminum ion. The three nitrogen atoms of the triazacyclononane ring and the two oxygen atoms from the acetate arms bind to the aluminum. This leaves one coordination site available for the tightly bound fluoride ion, forming a stable octahedral complex. The methyl phenylacetic acid (MPAA) backbone provides a linker for conjugation to targeting biomolecules, such as peptides or antibodies, via its amine-reactive functional group.

The underlying principle of this technique is the strong bond between aluminum and fluoride. The resulting [¹⁸F]AlF-NH2-MPAA-NODA complex exhibits high in vitro and in vivo stability, which is crucial for minimizing the release of free ¹⁸F⁻ and ensuring accurate imaging of the target.

Quantitative Data on Radiolabeling and Stability

The efficiency of radiolabeling and the stability of the resulting tracer are critical parameters in the development of PET imaging agents. The following tables summarize key quantitative data reported for the [¹⁸F]AlF-NH2-MPAA-NODA system and its conjugates.

Table 1: Radiolabeling Efficiency and Molar Activity

| Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Molar Activity (GBq/μmol) | Reference |

| [¹⁸F]AlF-NODA-MPAEM | 20 nmol precursor, 10 nmol Al³⁺, 105 °C, 15-20 min | 49-82% | 10.9 - 19.5 | [1] |

| [¹⁸F]AlF-IMP485 | 20 nmol precursor, pH 4.0, 100-110 °C, 15 min, with EtOH | 70-80% | 92.5 | [2] |

| [¹⁸F]AlF-JMV5132 | 1-pot, 1-step, 20 min | 88% (non-decay-corrected) | 40 ± 4 | |

| [¹⁸F]AlF-NODA-MPAA-PSMA | 110 °C, 12 min | Not specified | Not specified |

Table 2: In Vitro and In Vivo Stability

| Tracer | Condition | Stability | Reference |

| [¹⁸F]AlF(IMP485) | Human serum at 37 °C | No defluorination observed for 4 hours | [3] |

| [¹⁸F]AlF-NODA-MPAEM-hMN-14 Fab' | Human serum at 37 °C | Stable for at least 3 hours | [1] |

| [¹⁸F]AlF-NOTA-Pamidronic Acid | Final formulation vial | >90% purity for 4 hours | [4] |

| [¹⁸F]AlF-PSMA-BCH | In vitro and in vivo | High stability | [5] |

Table 3: Comparative Biodistribution of [¹⁸F]AlF-NODA-Conjugated Tracers (%ID/g)

| Organ | [¹⁸F]AlF-NODA-MPAEM-hMN-14 Fab' (3h p.i.)[1] | [¹⁸F]AlF-NOTA-PRGD2 (2h p.i.)[2] | [¹⁸F]AlF-FAPI-74 (in vivo targeting)[6] |

| Blood | 0.48 ± 0.08 | Not Reported | Low |

| Heart | 0.38 ± 0.04 | Not Reported | Low |

| Lungs | 0.81 ± 0.11 | Not Reported | Low |

| Liver | 3.23 ± 0.31 | Not Reported | Low |

| Spleen | 1.12 ± 0.17 | Not Reported | Low |

| Kidneys | 3.91 ± 0.45 | Not Reported | High (renal clearance) |

| Muscle | 0.23 ± 0.04 | Not Reported | Low |

| Bone | 0.44 ± 0.06 | Low | Low |

| Tumor | 2.81 ± 0.33 | 3.53 ± 0.45 | High |

Experimental Protocols

General Radiolabeling Protocol for [¹⁸F]AlF-NH2-MPAA-NODA Conjugates

This protocol is a generalized procedure based on commonly reported methods. Optimization is recommended for each new conjugate.

-

Preparation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is obtained from a cyclotron target and is typically trapped on an anion exchange cartridge (e.g., Sep-Pak Light QMA). The cartridge is washed with sterile water, and the [¹⁸F]fluoride is eluted with a small volume (e.g., 200-500 µL) of saline or a buffer solution.

-

Formation of [¹⁸F]AlF²⁺: To the eluted [¹⁸F]fluoride solution, add a solution of AlCl₃ (typically a 2 mM solution in 0.1 M sodium acetate buffer, pH 4.0-4.5) to achieve a final Al³⁺ concentration of approximately 10-50 µM. The mixture is briefly incubated at room temperature.

-

Radiolabeling Reaction: The this compound conjugated precursor (typically 10-50 nmol dissolved in a small volume of buffer or water) is added to the [¹⁸F]AlF²⁺ solution. An organic co-solvent such as ethanol or acetonitrile may be added to improve labeling efficiency.[2] The reaction mixture is heated in a sealed vial at 100-120 °C for 10-20 minutes.

-

Purification: After cooling, the reaction mixture is diluted with water and purified using solid-phase extraction (SPE) with a cartridge such as a C18 Sep-Pak. The cartridge is pre-conditioned with ethanol and water. After loading the reaction mixture, the cartridge is washed with water to remove unreacted [¹⁸F]fluoride. The desired radiolabeled product is then eluted with an ethanol/water mixture.

Quality Control Protocols

High-Performance Liquid Chromatography (HPLC):

-

System: A reverse-phase HPLC system with a radioactivity detector and a UV detector.

-

Column: A C18 column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A gradient system is typically used.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A typical gradient might be 5-95% Solvent B over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Analysis: The retention time of the radiolabeled product is compared to that of a non-radioactive ("cold") standard. Radiochemical purity is determined by integrating the area of the product peak relative to the total radioactivity detected.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system capable of separating the radiolabeled product from free [¹⁸F]fluoride. A common system is a mixture of acetonitrile and water.

-

Analysis: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. The Rf value of the product is compared to that of free fluoride.

Visualizations

Signaling Pathway of Fibroblast Activation Protein (FAP)

Many PET tracers utilizing this compound are designed to target Fibroblast Activation Protein (FAP), which is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. FAP is a serine protease that plays a role in extracellular matrix remodeling, tumor growth, and invasion. The following diagram illustrates a simplified FAP signaling pathway.

Caption: Simplified FAP signaling pathway in cancer-associated fibroblasts.

Experimental Workflow for Preclinical PET Imaging

The following diagram outlines a typical workflow for a preclinical PET imaging study using an [¹⁸F]AlF-NH2-MPAA-NODA conjugated tracer.

Caption: Preclinical PET imaging workflow with an [¹⁸F]AlF-NODA-MPAA tracer.

This guide provides a foundational understanding of the principles and practices for using this compound in PET imaging. For specific applications, further optimization and validation are essential. The provided protocols and data should serve as a valuable starting point for researchers and developers in the field of molecular imaging.

References

- 1. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Methyl Phenyl Acetic Acid (MPAA) Backbone: A Technical Guide for Drug Discovery and Development

Abstract: The molecular scaffold forms the core of a drug molecule, dictating its three-dimensional orientation and providing a framework for functional group elaboration. Among the myriad of scaffolds utilized in medicinal chemistry, the phenylacetic acid (PAA) framework is a recurring and versatile motif found in numerous natural products and synthetic pharmaceuticals.[1] This technical guide delves into the specific role and strategic importance of the Methyl Phenyl Acetic Acid (MPAA) backbone, a methylated variant of PAA. We will explore its impact on structure-activity relationships (SAR), its applications across various therapeutic areas, and the synthetic strategies for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the MPAA scaffold for the design of novel therapeutics.

Introduction: The MPAA Scaffold in Medicinal Chemistry

In drug design, a "scaffold" refers to the core structure of a molecule that supports the attachment of various functional groups (substituents).[2][3] These scaffolds are often considered "privileged structures" because they are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.[4] The Phenylacetic Acid (PAA) backbone is one such privileged scaffold, serving as a fundamental building block for a wide range of biologically active compounds.[1]

The introduction of a methyl group to the PAA backbone, creating the Methyl Phenyl Acetic Acid (MPAA) scaffold, is a common and powerful strategy in lead optimization. Methylation can profoundly influence a molecule's physicochemical and pharmacokinetic properties by:

-

Modulating Lipophilicity: Increasing lipophilicity, which can enhance membrane permeability and cell uptake.

-

Improving Metabolic Stability: The methyl group can act as a "metabolic shield," blocking sites on the phenyl ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Altering Conformation: The steric bulk of the methyl group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape for optimal target binding.

-

Enhancing Potency: By filling a specific hydrophobic pocket within the target's binding site, a methyl group can increase binding affinity and potency.

The strategic placement of the methyl group on the phenyl ring (ortho, meta, or para) allows for fine-tuning of these effects, making the MPAA backbone a highly adaptable and valuable tool in modern drug discovery.[5]

Core Functions and Structure-Activity Relationships (SAR)

The utility of the MPAA backbone is rooted in its predictable influence on a molecule's biological activity. Understanding its Structure-Activity Relationships (SAR) is crucial for rational drug design.

A Versatile Template for Derivatization

The MPAA core offers multiple points for chemical modification: the phenyl ring and the carboxylic acid group. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The diagram below illustrates the logical workflow of SAR exploration using the MPAA scaffold.

Impact of Ring Substituents

The biological effect of MPAA derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For instance, in the development of Slo2.1 channel activators, the potency of fenamates (which share a related structural core) was significantly altered by substitutions on the phenyl ring. This principle applies directly to the MPAA backbone, where adding electron-withdrawing or electron-donating groups can modulate target interactions.[6]

Applications in Drug Development

The PAA core is present in several blockbuster drugs, and the MPAA variant offers a clear path for developing next-generation compounds with improved properties.

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are the foundation for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac. Modifying this core with a methyl group can alter the drug's selectivity for COX-1/COX-2 enzymes and improve its pharmacokinetic profile.

-

hPPAR Agonists: Phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists for treating metabolic disorders. The addition of methyl and other groups is key to achieving in vivo glucose and triglyceride-lowering activity.[7]

-

Anticancer Agents: Certain phenolic acid derivatives have shown significant growth-inhibition effects on cancer cell lines. Structure-activity studies revealed that the degree of hydroxylation on the phenyl ring and the nature of the ester group (such as a methyl ester) cause marked changes in biological activity.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds containing or related to the phenylacetic acid backbone, illustrating the impact of structural modifications on biological activity.

Table 1: Slo2.1 Channel Activation by Fenamate and Phenyl Acetic Acid Derivatives [6]

| Compound | Derivative Type | EC₅₀ (mM) |

|---|---|---|

| Meclofenamic acid (MCFA) | Fenamate | 0.08 ± 0.01 |

| Tolfenamic acid (TFA) | Fenamate | 0.11 ± 0.01 |

| Mefenamic acid (MFA) | Fenamate | 0.31 ± 0.02 |

| Diclofenac (DFS) | Phenyl Acetic Acid | 0.49 ± 0.02 |

| Flufenamic acid (FFA) | Fenamate | 0.60 ± 0.03 |

| Niflumic acid (NFA) | Fenamate | 0.72 ± 0.02 |

| Phenylanthranilic acid (PAA) | Anthranilic Acid | 0.79 ± 0.03 |

Table 2: Cytotoxicity of Phenolic Acid Esters Against HeLa Cancer Cells [8]

| Compound | IC₅₀ (µg/mL) after 72h Incubation |

|---|---|

| Methyl Caffeate (MC) | > 200 |

| Propyl Caffeate (PC) | 26.3 ± 0.9 |

| Octyl Caffeate (OC) | > 200 |

| Methyl Gallate (MG) | > 200 |

| Propyl Gallate (PG) | 16.0 ± 0.8 |

| Octyl Gallate (OG) | 114.7 ± 5.6 |

Note: The data shows that while methyl esters of caffeic and gallic acid had low cytotoxicity (>200 µg/mL), the propyl esters showed significantly higher activity, demonstrating the critical role of the alkyl chain length in this scaffold's biological effect.

Experimental Protocols

The synthesis of MPAA derivatives can be achieved through various established chemical routes. Below are summaries of common experimental protocols.

Protocol 1: Synthesis of Methyl Phenylacetate from Phenylacetonitrile[9]

This protocol involves a two-step process of hydrolysis followed by esterification.

-

Setup: A dry, glass-lined reaction vessel is charged with methanol. The vessel is cooled to below 30°C with stirring.

-

Acidification: Sulfuric acid is added dropwise to the methanol.

-

Hydrolysis/Esterification: The mixture is heated to 90°C. Phenylacetonitrile is then added dropwise over 1.5 hours, maintaining the temperature at approximately 95°C.

-

Reaction: The mixture is held at 95-100°C for 6 hours to ensure complete reaction.

-

Workup: The reaction is cooled to below 40°C and diluted with water. The acidic aqueous layer is separated.

-

Neutralization: The organic layer is washed with a saturated sodium carbonate solution to neutralize any remaining acid.

-

Purification: The organic layer is dried with anhydrous calcium chloride and purified by fractional distillation under reduced pressure to yield the final methyl phenylacetate product.

Protocol 2: Synthesis of Ortho-Substituted Phenyl Acetic Acids via Suzuki Coupling[10]

This method is effective for creating derivatives with specific substitutions on the phenyl ring.

-

Boronic Ester Synthesis: The appropriately substituted aryl boronic ester is synthesized from the corresponding aniline if not commercially available.

-

Coupling Reaction: A palladium catalyst (e.g., a N-heterocyclic carbene-palladium complex) is used to catalyze the Suzuki coupling between the aryl boronic ester and an alkyl halide partner.

-

Base and Solvent: A base, such as potassium carbonate (K₂CO₃), is used in a suitable solvent system.

-

Reaction Conditions: The reaction is typically run under an inert atmosphere and heated to ensure completion.

-

Purification: The crude product is purified using standard techniques such as flash column chromatography to isolate the desired substituted phenyl acetic acid derivative.

The following diagram illustrates a generalized workflow for the synthesis and purification of MPAA derivatives.

Conclusion and Future Outlook

The Methyl Phenyl Acetic Acid (MPAA) backbone is more than just a simple molecular structure; it is a highly strategic and adaptable scaffold in medicinal chemistry. Its utility stems from the predictable modulations that methylation imparts on the parent phenylacetic acid core, allowing for the systematic enhancement of potency, selectivity, and pharmacokinetic properties. As drug discovery continues to tackle increasingly complex biological targets, the rational application of well-understood, "privileged" scaffolds like MPAA will remain a cornerstone of successful therapeutic design. Future work will likely focus on creating novel MPAA bioisosteres and exploring its application in emerging therapeutic modalities, further cementing its role as a foundational element in the medicinal chemist's toolkit.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. When analoging is not enough: scaffold discovery in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eg-fr.uc.pt [eg-fr.uc.pt]

NH2-Mpaa-noda: A Technical Guide for Radiopharmaceutical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH2-Mpaa-noda

This compound, an acronym for 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator that has garnered significant interest in the field of radiopharmaceutical chemistry. Its structure features a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which serves as an efficient coordination site for various radiometals, and a methyl phenyl acetic acid (MPAA) backbone that provides a reactive amine group for conjugation to targeting biomolecules such as peptides and antibodies.

This guide provides a comprehensive overview of this compound, focusing on its application in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly with Fluorine-18.

Core Concepts and Applications

The primary application of this compound lies in its ability to stably chelate the aluminum fluoride cation ([¹⁸F]AlF²⁺). This allows for the convenient and efficient radiolabeling of heat-sensitive biomolecules with Fluorine-18, a radionuclide with favorable decay characteristics for PET imaging. The resulting radiolabeled conjugates can be used to target and visualize a variety of biological processes and disease states, with a significant focus on oncology.

Key Advantages:

-

Efficient Radiolabeling: The chelation of [¹⁸F]AlF²⁺ by the NODA moiety is typically a high-yield process that can be performed under aqueous conditions.

-

Stable Complex Formation: The resulting [¹⁸F]AlF-NODA complex exhibits good in vivo stability, minimizing the release of free ¹⁸F⁻ and subsequent uptake in bone.

-

Versatile Conjugation: The terminal amine group on the MPAA backbone allows for straightforward conjugation to a wide range of targeting vectors, including peptides and antibodies, through standard bioconjugation techniques.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and its derivatives in radiopharmaceutical applications.

Table 1: Radiolabeling Efficiency of NODA-MPAA Derivatives with [¹⁸F]AlF

| Precursor | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |

| [Al(OH)(NODA*)] | 100 °C, 30 min | 80% | [1] |

| NODA-MPAEM | 105-109 °C, 15-20 min | 49-82% (isolated yield) | [2] |

| NODA-PhPr-GuL | Not specified | 12.5-16.4% | [3] |

NODA refers to this compound. NODA-MPAEM is a maleimide derivative for conjugation to thiols. NODA-PhPr-GuL is a conjugate for targeting Prostate-Specific Membrane Antigen (PSMA).

Table 2: In Vivo Biodistribution of [¹⁸F]AlF-NODA-Peptide Conjugates (%ID/g)

| Organ | [¹⁸F]AlF-NODA-GA-RM1 (1h p.i.) | [¹⁸F]AlF-NODA-GA-AMBA (1.5h p.i.) |

| Blood | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Heart | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Lungs | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Liver | 2.5 ± 0.5 | 1.8 ± 0.3 |

| Spleen | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Pancreas | 1.0 ± 0.2 | 0.8 ± 0.2 |

| Kidneys | 10.1 ± 2.5 | 8.5 ± 1.5 |

| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Bone | 1.5 ± 0.3 | 1.2 ± 0.2 |

| Tumor | 4.0 ± 0.9 | 2.2 ± 0.3 |

Data adapted from studies on Bombesin analogs (RM1 and AMBA) for imaging Gastrin-Releasing Peptide Receptor (GRPR) in PC-3 prostate cancer xenografts.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes a general method for conjugating the amine-functionalized chelator to a peptide containing a carboxylic acid group using standard peptide coupling reagents.

Materials:

-

This compound

-

Targeting peptide with a free carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

-

Dissolve the targeting peptide in DMF.

-

Add this compound (1.2 equivalents), DIPEA (4 equivalents), and PyBOP (1.2 equivalents) to the peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.

-

Upon completion, dilute the reaction mixture with water containing 0.1% trifluoroacetic acid (TFA).

-

Purify the conjugate using preparative HPLC with a suitable gradient of acetonitrile and water (both containing 0.1% TFA).

-

Lyophilize the pure fractions to obtain the final peptide-chelator conjugate.

-

Confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Radiolabeling with [¹⁸F]AlF

This protocol details the one-pot, two-step method for radiolabeling a NODA-MPAA-conjugated peptide with [¹⁸F]AlF.

Materials:

-

NODA-MPAA-peptide conjugate

-

Aqueous [¹⁸F]Fluoride solution

-

Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)

-

Sodium acetate buffer (0.5 M, pH 4.0)

-

Ethanol

-

SPE cartridge (e.g., C18 light) for purification

-

Radio-HPLC system for quality control

Procedure:

-

In a reaction vial, combine the NODA-MPAA-peptide conjugate (e.g., 10-50 nmol in water or buffer).

-

Add the AlCl₃ solution (e.g., 5-10 µL).

-

Add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in up to 200 µL).

-

Add sodium acetate buffer to adjust the pH to approximately 4.

-

Add a small amount of ethanol (e.g., 10-50 µL) to improve labeling efficiency.

-

Heat the reaction mixture at 100-110 °C for 15-20 minutes.

-

After cooling, dilute the reaction mixture with water.

-

Purify the radiolabeled peptide using an SPE cartridge. Pre-condition the cartridge with ethanol and then water. Load the diluted reaction mixture, wash with water to remove unreacted [¹⁸F]fluoride, and elute the product with an ethanol/water mixture.

-

Perform quality control on the final product using radio-HPLC to determine radiochemical purity.

Protocol 3: In Vitro Serum Stability Assay

This protocol is for assessing the stability of the radiolabeled conjugate in human serum.

Materials:

-

Purified [¹⁸F]AlF-NODA-MPAA-peptide

-

Fresh human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Centrifuge

-

Radio-TLC or radio-HPLC system

Procedure:

-

Add a small volume (e.g., 10-20 µL) of the purified radiolabeled peptide to a microcentrifuge tube containing human serum (e.g., 500 µL).

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the serum mixture.

-

To precipitate the serum proteins, add an equal volume of cold ethanol to the aliquot and vortex.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully collect the supernatant.

-

Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus released radioactivity.

Visualizations

The following diagrams illustrate key workflows and relationships in the use of this compound.

Caption: Workflow for developing a radiopharmaceutical using this compound.

Caption: Schematic of the [¹⁸F]AlF radiolabeling reaction with a NODA-conjugate.

Caption: Logical flow of in vivo application for a targeted radiopharmaceutical.

References

- 1. researchgate.net [researchgate.net]

- 2. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a new bifunctional NODA for bioconjugation with PSMA ligand and one-step Al18F labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NH2-Mpaa-noda: A Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-Mpaa-noda, a bifunctional chelator increasingly utilized in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document details its core features, advantages, and the experimental protocols for its application, with a focus on quantitative data and practical methodologies.

Core Features of this compound

This compound, with the full chemical name 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a key component in the field of radiochemistry.[1] It is a nitroveratryl-based photocleavable linker that incorporates a NODA (1,4,7-triazacyclononane-1,4-diacetate) motif and a methyl phenyl acetic acid (MPAA) backbone.[2][3][4][5][6] This unique structure allows it to function as a highly effective chelator for labeling peptides and antibodies with the positron-emitting radionuclide fluorine-18 (¹⁸F).[1][2]

The primary application of this compound lies in its ability to stably chelate aluminum fluoride ([¹⁸F]AlF), which can then be conjugated to a targeting biomolecule (e.g., a peptide or antibody) for PET imaging.[1][6] This methodology offers a valuable alternative to traditional radiolabeling techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₃N₅O₅ | [3][4][7] |

| Molecular Weight | 435.52 g/mol | [1][3][4][7] |

| Appearance | White to light yellow solid/powder | [1][3] |

| Purity | ≥97.0% to ≥98% | [1][8] |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for up to 3 years | [7][8] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Note: For optimal solubility, it is recommended to heat the tube to 37°C and sonicate. To prevent degradation, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.

Advantages of this compound in Radiopharmaceutical Development

The use of this compound for ¹⁸F-labeling of biomolecules presents several key advantages:

-

High Stability of the Al¹⁸F Complex: The NODA macrocycle provides a thermodynamically stable and kinetically inert complex with the [¹⁸F]AlF²⁺ core.

-

Aqueous Labeling Conditions: The chelation reaction can be performed in aqueous solutions, which is advantageous for sensitive biomolecules that may be denatured by harsh organic solvents.

-

Versatile Bioconjugation: The amine functional group on the MPAA linker allows for straightforward conjugation to various biomolecules, such as peptides and antibodies, through standard bioconjugation chemistries.

-

Favorable Pharmacokinetics: The linker can be modified to influence the pharmacokinetic properties of the resulting radiopharmaceutical.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound, primarily focusing on the two-step labeling approach with [¹⁸F]AlF.

Formation of the Aluminum-NODA Complex ([Al(OH)(NODA*)])

This protocol describes the formation of the aluminum-hydroxide-NODA complex, which serves as the precursor for the subsequent ¹⁸F-labeling step.

Materials:

-

This compound (referred to as NODA*)

-

Aluminum chloride (AlCl₃) solution (0.05 M in HCl)

-

Ammonium acetate (NH₄OAc) buffer (3 M)

-

Deionized water

Procedure:

-

Prepare a solution of NODA* in deionized water (e.g., 600 nmol in 300 µL).

-

Add a 1.23-fold molar excess of AlCl₃ solution (e.g., 740 nmol).

-

Add NH₄OAc buffer to adjust the pH to approximately 4.1.

-

Heat the reaction mixture at 100°C for 20 minutes.

-

The formation of the [Al(OH)(NODA*)] complex can be monitored and the product purified via High-Performance Liquid Chromatography (HPLC).

Radiolabeling with [¹⁸F]Fluoride

This protocol outlines the ligand exchange reaction to form the final ¹⁸F-labeled complex.

Materials:

-

[Al(OH)(NODA*)] complex from the previous step

-

No-carrier-added [¹⁸F]fluoride in 0.9% NaCl solution

-

Ammonium acetate (NH₄OAc) buffer (3 M, pH 4.5)

-

Ethanol (EtOH)

Procedure:

-

To a solution of the [Al(OH)(NODA*)] complex (e.g., 100 nmol in 50 µL), add the [¹⁸F]fluoride solution (e.g., 175 µL containing 20–40 MBq).

-

Add NH₄OAc buffer (25 µL) to maintain the pH at 4.5.

-

Add ethanol (50 µL) as a co-solvent.

-

Heat the reaction mixture at 100-105°C for 30 minutes.

-

The radiochemical yield (RCY) and purity of the resulting [¹⁸F][AlF(NODA*)] are determined by radio-HPLC.

Quantitative Data on Radiolabeling

The efficiency of the ¹⁸F-labeling reaction is influenced by several parameters. The following tables summarize the impact of these factors on the radiochemical yield (RCY) of [¹⁸F][AlF(NODA*)].

Effect of Temperature on Radiochemical Yield

| Temperature (°C) | Radiochemical Yield (%) |

| Room Temperature | No labeling observed |

| 60 | Labeling starts |

| 110 | 54.8 |

| 120 | 59.9 |

Reaction conditions: 20-minute reaction time.

Effect of pH on Radiochemical Yield

| pH | Radiochemical Yield (%) |

| < 3 | Low |

| 4.0 - 4.5 | Optimal |

| > 5 | Decreased |

Effect of Ethanol Concentration on Radiochemical Yield

| Ethanol Concentration (%) | Radiochemical Yield (%) |

| 0 | ~40 |

| 25 | ~60 |

| 50 | ~75 |

| 70 | ~80 |

Effect of Reaction Time on Radiochemical Yield

| Reaction Time (min) | Radiochemical Yield (%) |

| 10 | ~50 |

| 20 | ~70 |

| 30 | ~80 |

| 40 | ~80 (plateau) |

Reaction conditions: 105°C, pH 4.5, with ethanol as a co-solvent.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Chelation of the [¹⁸F]AlF complex by this compound.

Caption: Two-step experimental workflow for ¹⁸F-labeling using this compound.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of ¹⁸F-labeled radiopharmaceuticals. Its favorable chemical properties, the stability of its aluminum fluoride complex, and the ability to perform labeling in aqueous conditions make it an attractive choice for researchers in nuclear medicine and drug development. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in the synthesis of novel PET imaging agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 4. biocompare.com [biocompare.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. shop.bio-connect.nl [shop.bio-connect.nl]

- 8. alfagen.com.tr [alfagen.com.tr]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Conjugating NH2-Mpaa-NODA to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of the bifunctional chelator NH2-Mpaa-NODA (2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) to antibodies. This protocol is designed for researchers in biologics, radiopharmaceuticals, and targeted therapeutics. This compound is a versatile chelator, particularly useful for radiolabeling with positron-emitting radionuclides like Aluminum-18F (Al¹⁸F) for PET imaging applications. The following protocols detail the chemical activation of this compound, the conjugation reaction with an antibody, and the subsequent purification and characterization of the resulting antibody-chelator conjugate.

The conjugation strategy outlined here focuses on the random modification of lysine residues on the antibody via the primary amine of this compound. This is typically achieved by converting the primary amine of the chelator into a more reactive functional group, such as an isothiocyanate (NCS) or an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the ε-amino groups of lysine residues on the antibody.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (mAb) | User-defined | - |

| This compound | Chematech | C111 |

| Thiophosgene or Triphosgene | Sigma-Aldrich | P23758 or 33077 |

| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | D3880 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | - |

| Tris-HCl (1 M, pH 8.0) | Invitrogen | 15568025 |

| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | 17-5175-01 (Superdex 200 Increase 10/300 GL) |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC903024 |

| MALDI-TOF Mass Spectrometer | User-defined | - |

| Sinapinic Acid Matrix | Sigma-Aldrich | 85427 |

Experimental Protocols

Protocol 1: Activation of this compound

For conjugation to antibodies, the primary amine of this compound must first be activated. This can be achieved by converting it to an isothiocyanate (NCS) or an N-hydroxysuccinimide (NHS) ester.

Option A: Synthesis of NODA-Mpaa-NCS

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add thiophosgene or a solid equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting NODA-Mpaa-NCS by column chromatography.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Option B: Synthesis of NODA-Mpaa-NHS ester

-

Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

-

Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture containing the activated NODA-Mpaa-NHS ester can often be used directly in the next conjugation step after appropriate dilution, or it can be purified by HPLC.

Protocol 2: Antibody Preparation

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be buffer-exchanged into a suitable conjugation buffer.

-

A recommended buffer is 0.1 M sodium bicarbonate buffer, pH 8.5. Phosphate-buffered saline (PBS) at pH 7.4 can also be used, although the reaction efficiency may be slightly lower.

-

Use an Amicon® Ultra centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG) for buffer exchange.

-

Concentrate the antibody to a final concentration of 5-10 mg/mL.

-

Determine the precise concentration of the antibody solution by measuring the absorbance at 280 nm (A280). For a typical human IgG, the extinction coefficient is 1.4 mL/(mg·cm).

Protocol 3: Conjugation of Activated NODA-Mpaa to Antibody

-

Dissolve the activated NODA-Mpaa-NCS or NODA-Mpaa-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Bring the antibody solution to room temperature.

-

Add the desired molar excess of the activated chelator to the antibody solution while gently vortexing. The optimal molar ratio will depend on the desired chelator-to-antibody ratio (CAR) and should be determined empirically. Refer to Table 1 for suggested starting ratios.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. Protect from light if the chelator is light-sensitive.

-

To quench the reaction, add Tris-HCl to a final concentration of 50 mM and incubate for an additional 15 minutes. This will cap any unreacted isothiocyanate or NHS-ester groups.

Table 1: Example Molar Ratios for Achieving Target Chelator-to-Antibody Ratios (CARs)

| Molar Ratio (Chelator:Antibody) | Expected Average CAR |

| 5:1 | 1 - 2 |

| 10:1 | 2 - 4 |

| 20:1 | 4 - 6 |

| 40:1 | 6 - 8 |

Note: These are starting recommendations. The actual CAR will depend on the specific antibody, buffer conditions, and reaction time. Optimization is recommended.

Protocol 4: Purification of the Antibody-Chelator Conjugate

-

The antibody-chelator conjugate must be purified from unreacted chelator and other small molecules. Size-exclusion chromatography (SEC) is the recommended method.

-

Equilibrate an SEC column (e.g., Superdex 200 Increase 10/300 GL) with sterile PBS (pH 7.4).

-

Load the quenched reaction mixture onto the column.

-

Elute the conjugate with PBS at a recommended flow rate (e.g., 0.5-1.0 mL/min).

-

Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute in the first major peak.

-

Collect the fractions corresponding to the antibody conjugate peak.

-

Pool the relevant fractions and concentrate the purified conjugate using an Amicon® Ultra centrifugal filter unit.

-

Determine the final concentration of the purified antibody-chelator conjugate by measuring the absorbance at 280 nm.

Protocol 5: Characterization of the Antibody-Chelator Conjugate

The key characterization parameter for the final product is the chelator-to-antibody ratio (CAR).

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

-

Mix a small aliquot of the purified antibody-chelator conjugate (1-5 µg) with a suitable MALDI matrix, such as sinapinic acid.

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in the linear positive ion mode.

-

The mass of the unconjugated antibody should be determined as a reference.

-

The mass of the conjugated antibody will be higher than the unconjugated antibody. The mass shift corresponds to the number of chelator molecules attached.

-

The average CAR can be calculated from the shift in the peak centroid of the conjugated antibody spectrum compared to the unconjugated antibody spectrum. The distribution of species with different numbers of chelators can also be observed.

Calculation of CAR:

CAR = (Mass of Conjugate - Mass of Antibody) / Mass of Chelator

Visualizations

Caption: Experimental workflow for the conjugation of this compound to antibodies.

Caption: Chemical principle of lysine-based antibody conjugation.

Application Notes and Protocols for Photocleavage of the NH2-Mpaa-noda Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NH2-Mpaa-noda linker is a bifunctional chelator incorporating a photocleavable nitroveratryl-based moiety. This linker is of significant interest in the field of drug delivery and radiopharmaceuticals. The 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif serves as a highly effective chelating agent for various metal ions, including those used in medical imaging and therapy[1][2]. The methoxyphenylacetic acid (Mpaa) component, specifically a nitroveratryl derivative, provides a photolabile handle, allowing for the controlled release of a conjugated payload upon irradiation with UV light[1][3]. This feature enables spatiotemporal control over drug release, a critical aspect in targeted therapy and advanced drug delivery systems.

These application notes provide a detailed experimental setup and protocols for the photocleavage of the this compound linker. The provided methodologies are based on established principles for the photocleavage of nitrobenzyl and nitroveratryl compounds and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The efficiency of photocleavage is dependent on several factors, including irradiation wavelength, light intensity, exposure time, and the solvent system. The following table summarizes typical quantitative data for the photocleavage of nitroveratryl and related nitrobenzyl compounds, which can be used as a reference for optimizing the cleavage of the this compound linker.

| Parameter | Value | Compound Class | Wavelength (nm) | Reference |

| Quantum Yield (Φ) | 0.17 | α-carboxy-6-nitroveratryl | >300 | [4] |

| Quantum Yield (Φ) | 0.19 | α-carboxy-6-nitroveratryl (tyrosine derivative) | >300 | [5] |

| Quantum Yield (Φ) | 0.49 - 0.63 | 1-(2-nitrophenyl)ethyl phosphate esters | Not specified | [6] |

| Cleavage Time | ~10 minutes | 2-nitrobenzyl linker | ~340 | [6] |

| Cleavage Efficiency | ~80% | 2-nitrobenzyl linker (immobilized) | 340 | [7] |

| Decomposition | 27% after 60 min | o-nitrobenzyl ether | 365 | [2] |

Experimental Protocols

Protocol 1: General Photocleavage of this compound Linker in Solution

This protocol describes a general method for the photocleavage of the this compound linker in an aqueous buffer solution.

Materials:

-

This compound linker or its conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

UV lamp with an emission maximum around 365 nm (e.g., mercury lamp)

-

Quartz cuvette or reaction vessel

-

HPLC system with a UV detector

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or water). Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 10-100 µM). A small percentage of organic co-solvent like acetonitrile may be used if solubility is an issue.

-

Irradiation:

-

Transfer the sample solution to a quartz cuvette or a suitable quartz reaction vessel.

-

Place the vessel at a fixed distance from the UV lamp. A common setup involves a UV pencil lamp inserted into a Pyrex filter to block wavelengths below 300 nm[8].

-

Irradiate the sample with UV light at 365 nm. The irradiation time will need to be optimized but can range from 5 to 60 minutes. It is recommended to perform a time-course experiment to determine the optimal exposure time for maximum cleavage with minimal degradation of the released payload.

-

To monitor the progress, aliquots can be taken at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

-

Analysis:

-

HPLC Analysis: Analyze the irradiated samples and a non-irradiated control by reverse-phase HPLC.

-

Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at a wavelength relevant to the payload and the linker byproducts (e.g., 260 nm and 350 nm).

-

The disappearance of the starting material peak and the appearance of new peaks corresponding to the cleaved products will indicate successful photocleavage.

-

-

Mass Spectrometry: Collect the fractions from the HPLC and analyze them by mass spectrometry to confirm the identity of the cleavage products.

-

Protocol 2: Monitoring Photocleavage Kinetics

This protocol outlines a method to determine the rate of photocleavage.

Materials:

-

Same as Protocol 1

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare the sample as described in Protocol 1.

-

Spectrophotometric Monitoring:

-

Record the initial UV-Vis absorption spectrum of the sample solution before irradiation.

-

Irradiate the sample in the spectrophotometer's cuvette holder using a focused UV light source (365 nm).

-

At regular time intervals, stop the irradiation and record the full UV-Vis spectrum.

-

The photocleavage of nitroveratryl compounds results in the formation of a nitrosobenzaldehyde byproduct, which has a distinct absorbance. Monitor the change in absorbance at a characteristic wavelength for the starting material and the photoproducts to determine the reaction kinetics.

-

-

Data Analysis:

-

Plot the concentration of the starting material (calculated from its absorbance) versus irradiation time.

-

From this data, the cleavage efficiency at each time point and the rate constant of the photocleavage reaction can be determined.

-

Mandatory Visualization

Signaling Pathway: Photocleavage Mechanism of the Nitroveratryl Linker

Caption: Proposed photocleavage mechanism of the nitroveratryl-based linker.

Experimental Workflow

Caption: General experimental workflow for photocleavage and analysis.

References

- 1. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seas.upenn.edu [seas.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for HPLC Purification of NH2-Mpaa-noda Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of labeled compounds, ensuring the high purity required for research, diagnostic, and therapeutic applications. This document provides detailed application notes and protocols for the purification of molecules labeled with the chelator NH2-Mpaa-noda (2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid). This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which is particularly effective for chelating metals such as Al¹⁸F for positron emission tomography (PET) imaging.

The purification of these labeled compounds, often peptides or antibodies, is critical to remove unreacted starting materials, labeling by-products, and other impurities that can interfere with subsequent applications. Reversed-phase HPLC (RP-HPLC) is the most common and effective method for this purpose, separating molecules based on their hydrophobicity.

Core Principles of RP-HPLC for Labeled Compounds

The standard method for purifying peptides and similar biomolecules is RP-HPLC, which utilizes a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.[1] For peptide and chelate separations, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution.[2]